4-(Pentafluorosulfur)phenylacetonitrile
CAS No.: 1240257-04-8
Cat. No.: VC2708125
Molecular Formula: C8H6F5NS
Molecular Weight: 243.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1240257-04-8 |
|---|---|
| Molecular Formula | C8H6F5NS |
| Molecular Weight | 243.2 g/mol |
| IUPAC Name | 2-[4-(pentafluoro-λ6-sulfanyl)phenyl]acetonitrile |
| Standard InChI | InChI=1S/C8H6F5NS/c9-15(10,11,12,13)8-3-1-7(2-4-8)5-6-14/h1-4H,5H2 |
| Standard InChI Key | APQCOBQUUKSALE-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CC#N)S(F)(F)(F)(F)F |
| Canonical SMILES | C1=CC(=CC=C1CC#N)S(F)(F)(F)(F)F |
Introduction
Fundamental Characteristics
Chemical Identity and Structure
4-(Pentafluorosulfur)phenylacetonitrile is an organic nitrile compound with the molecular formula C₈H₆F₅NS. The structure features a benzene ring with a pentafluorosulfur (SF₅) group at the para position and an acetonitrile (CH₂CN) moiety. This compound represents an interesting class of organofluorine compounds, specifically those containing the SF₅ group, which has gained attention in various fields of chemistry research. According to the IUPAC nomenclature, the compound is formally named 2-[4-(pentafluoro-λ⁶-sulfanyl)phenyl]acetonitrile, though it is also known by several synonyms including 4-pentafluorosulfur phenylacetonitrile and 4-pentafluorothio phenylacetonitrile .
The structure can be represented using various chemical notations. Its SMILES notation is C1=CC(=CC=C1CC#N)S(F)(F)(F)(F)F, while its InChI representation is InChI=1S/C8H6F5NS/c9-15(10,11,12,13)8-3-1-7(2-4-8)5-6-14/h1-4H,5H2 . The pentafluorosulfur group consists of a central sulfur atom bonded to five fluorine atoms in a square pyramidal arrangement, while the acetonitrile moiety provides a nitrile functional group connected to the benzene ring via a methylene bridge. This structural arrangement contributes to the compound's distinctive chemical behavior and potential applications.
Synthesis and Availability
Synthetic Approaches
Comparison with Related Compounds
Structural Analogues
Several structurally related compounds provide context for understanding 4-(Pentafluorosulfur)phenylacetonitrile. One closely related analogue is 2-Methoxy-5-(pentafluorosulfur)phenylacetonitrile (CAS 1240257-27-5), which differs by the presence of a methoxy group at the 2-position and repositioning of the SF₅ group from the 4-position to the 5-position . This related compound has a slightly higher molecular weight of 273.22 g/mol due to the additional methoxy group.
| Property | 4-(Pentafluorosulfur)phenylacetonitrile | 2-Methoxy-5-(pentafluorosulfur)phenylacetonitrile | Phenylacetonitrile |
|---|---|---|---|
| CAS Number | 1240257-04-8 | 1240257-27-5 | 140-29-4 |
| Molecular Formula | C₈H₆F₅NS | C₉H₈F₅NO | C₈H₇N |
| Molecular Weight (g/mol) | 243.20 | 273.22 | 117.15 |
| Structural Features | SF₅ at para position | Methoxy at ortho, SF₅ at meta position | Unsubstituted phenyl |
| PubChem CID | 66523460 | 66523619 | 7505 |
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume